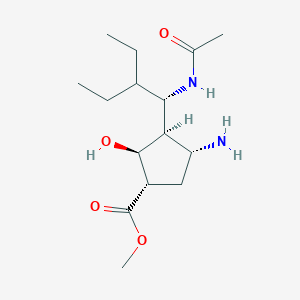![molecular formula C100H168O14 B12337007 3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid is a useful research compound. Its molecular formula is C100H168O14 and its molecular weight is 1594.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy groups can be replaced by other functional groups such as halides or amines[][1].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions[][1].
Major Products
Scientific Research Applications
3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of liquid crystal materials, which are essential components of modern display technologies. It is also used in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells[][1].
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(octyloxy)benzoic acid: Similar in structure but lacks the trioctoxyphenyl groups.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains carboxymethoxy groups instead of octyloxy groups.
3,4,5-Trimethoxybenzoic acid: Simpler structure with methoxy groups instead of octyloxy groups[][1].
Properties
Molecular Formula |
C100H168O14 |
|---|---|
Molecular Weight |
1594.4 g/mol |
IUPAC Name |
3,4,5-tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C100H168O14/c1-10-19-28-37-46-55-64-103-88-73-84(74-89(104-65-56-47-38-29-20-11-2)96(88)109-70-61-52-43-34-25-16-7)81-112-94-79-87(100(101)102)80-95(113-82-85-75-90(105-66-57-48-39-30-21-12-3)97(110-71-62-53-44-35-26-17-8)91(76-85)106-67-58-49-40-31-22-13-4)99(94)114-83-86-77-92(107-68-59-50-41-32-23-14-5)98(111-72-63-54-45-36-27-18-9)93(78-86)108-69-60-51-42-33-24-15-6/h73-80H,10-72,81-83H2,1-9H3,(H,101,102) |
InChI Key |
YESMMQPUFJMXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)





![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
